

Introduction: Unveiling the Luminescent Core of 2,6-Diphenylanthracene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Diphenylanthracene

Cat. No.: B1340685

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2,6-Diphenylanthracene (2,6-DPA) stands as a cornerstone molecule in the field of organic electronics and materials science. Its rigid, planar anthracene core, extended by phenyl groups at the 2 and 6 positions, creates a highly conjugated π -system responsible for its remarkable electronic and optical properties.[1][2] This guide provides an in-depth exploration of the core photophysical characteristics of 2,6-DPA, offering both fundamental understanding and practical, field-proven methodologies for its characterization. For researchers and developers, a comprehensive grasp of these properties is paramount for harnessing its potential in next-generation applications, from high-mobility organic field-effect transistors (OFETs) to efficient organic light-emitting diodes (OLEDs).[3]

Molecular Architecture and Synthetic Accessibility

The unique properties of 2,6-DPA are a direct consequence of its molecular structure. The phenyl substituents extend the π -conjugation of the anthracene core, which is a critical design strategy for enhancing charge carrier mobility. Furthermore, this substitution pattern leads to favorable molecular packing in the solid state, facilitating efficient intermolecular electronic coupling.[2] The synthesis of 2,6-DPA is well-established and can be achieved through straightforward, high-yield synthetic pathways, such as Suzuki-Miyaura cross-coupling reactions, making it an accessible material for both academic research and industrial development.[1][4]

Chemical Structure of **2,6-Diphenylanthracene** (C₂₆H₁₈)

- IUPAC Name: **2,6-diphenylanthracene**[5]

- Molecular Weight: 330.43 g/mol [3]
- CAS Number: 95950-70-2[5]

Core Photophysical Properties: A Quantitative Overview

The interaction of 2,6-DPA with light is defined by a set of key photophysical parameters. Understanding these properties is essential for predicting and optimizing its performance in various optoelectronic devices.

Absorption and Emission Spectra

In solution, 2,6-DPA exhibits a characteristic structured absorption spectrum in the near-UV region, typically with multiple vibronic peaks. For instance, in acetone, distinct absorption peaks are observed at 358 nm, 376 nm, and 396 nm.[6] Upon excitation, it displays a strong blue fluorescence with a similarly structured emission spectrum that is mirror-image to its absorption profile. A study in dichloromethane (CH_2Cl_2) reported an absorption maximum (λ_{AB}) at 395 nm and a fluorescence maximum (λ_{FL}) at 413 nm.[7]

Fluorescence Quantum Yield (Φ_{F})

The fluorescence quantum yield (Φ_{F}) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8] 2,6-DPA is known for its high luminescence efficiency. In a dichloromethane solution, it exhibits a very high fluorescence quantum yield (Φ_{F}) of 0.91.[7] Even in the solid state, where aggregation-caused quenching is often a major issue for fluorescent molecules, 2,6-DPA crystals maintain a significant photoluminescence efficiency of about 40% to 41.2%.[2] This high solid-state efficiency is a crucial attribute for its application in OLEDs.

Fluorescence Lifetime (τ_{F})

The fluorescence lifetime (τ_{F}) represents the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is intrinsic to the molecule and its environment. For 2,6-DPA in dichloromethane, the fluorescence lifetime (τ_{FL}) has been measured to be 7.7 ns.[7] This relatively long lifetime, combined with its high

quantum yield, indicates that non-radiative decay pathways are minimal, making it an efficient emitter.

Solvent Effects on Photophysical Behavior

The surrounding solvent environment can significantly influence the photophysical properties of a solute molecule through various interactions.^[9] While the rigid structure of 2,6-DPA makes it less susceptible to dramatic solvatochromic shifts compared to more polar molecules, subtle changes in its absorption and emission spectra, quantum yield, and lifetime can be observed across solvents of varying polarity and polarizability.^{[10][11]} These effects arise from solute-solvent interactions that can alter the energy levels of the ground and excited states.^[9] For precise and reproducible characterization, it is crucial to document the solvent used and to use spectroscopic grade solvents to minimize interference from impurities.^[12]

Summary of Photophysical Data

The following table summarizes the key photophysical parameters for **2,6-Diphenylanthracene** based on available literature.

Property	Value	Solvent/State	Reference
Absorption Maxima (λ_{abs})	358, 376, 396 nm	Acetone	^[6]
395 nm	Dichloromethane	^[7]	
Emission Maximum (λ_{em})	413 nm	Dichloromethane	^[7]
Fluorescence Quantum Yield (Φ_{F})	0.91	Dichloromethane	^[7]
~41%	Solid (Crystal)	^[2]	
Fluorescence Lifetime (τ_{F})	7.7 ns	Dichloromethane	^[7]

Experimental Methodologies: A Practical Guide

Accurate and reliable measurement of photophysical properties is critical. The protocols described here represent self-validating systems designed to ensure data integrity.

Protocol 1: Relative Fluorescence Quantum Yield Determination

The comparative method is the most common and reliable technique for determining the fluorescence quantum yield of a test sample by comparing it to a standard with a known quantum yield.^[8]

Causality: This method is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.^[12] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Step-by-Step Methodology:

- **Selection of Standard and Solvent:** Choose a suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, $\Phi_F = 0.54$) whose absorption spectrum overlaps with the sample. Use spectroscopic grade solvents to prepare all solutions.^[12]
- **Preparation of Solutions:** Prepare a series of dilute solutions for both the test sample (2,6-DPA) and the reference standard. The absorbances at the chosen excitation wavelength should be kept below 0.1 in a 10 mm path length cuvette to minimize re-absorption effects.^[8]
- **Absorbance Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- **Fluorescence Measurement:** Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
- **Data Analysis:**
 - Integrate the area under the emission curve for each spectrum.

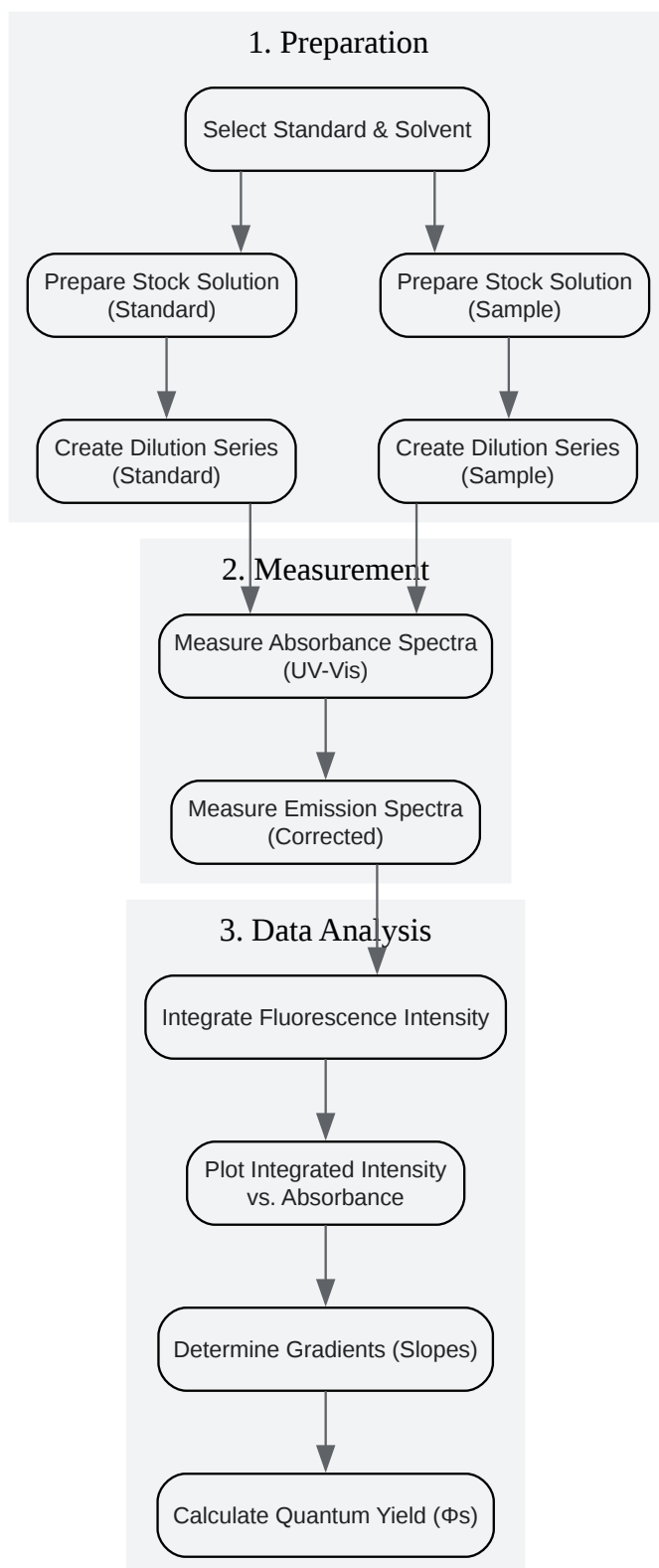
- For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
- Determine the gradient (slope, Grad) of the linear fit for both the sample (Grad_s) and the reference (Grad_r).^[12]
- Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:^[8]
^[13]

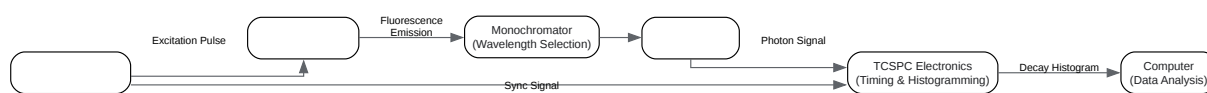
$$\Phi_s = \Phi_r * (\text{Grad}_s / \text{Grad}_r) * (n_s^2 / n_r^2)$$

Where:

- Φ_r is the quantum yield of the reference standard.
- Grad_s and Grad_r are the gradients for the sample and reference, respectively.
- n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

Experimental Workflow: Relative Quantum Yield Measurement





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- To cite this document: BenchChem. [Introduction: Unveiling the Luminescent Core of 2,6-Diphenylanthracene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340685#photophysical-properties-of-2-6-diphenylanthracene]

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